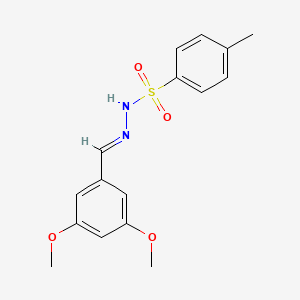
N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are typically formed by the reaction of hydrazines with aldehydes or ketones. This particular compound features a benzylidene group substituted with methoxy groups at the 3 and 5 positions, and a sulfonohydrazide group attached to a methylbenzene ring.
作用机制
Target of Action
Similar compounds such as benzylidene-hydrazone analogs have been reported to exhibit significant anti-tyrosinase activities . Tyrosinase is a multifunctional copper-containing enzyme involved in the production of melanin and other pigments from tyrosine by oxidation .
Mode of Action
It is suggested that similar compounds may inhibit tyrosinase activity, thereby preventing the formation of melanin . The structure–activity relationship study of the novel constructed analogs was fully discussed . Kinetic study of compound 4i showed uncompetitive inhibition towards tyrosinase .
Biochemical Pathways
It can be inferred that the compound may interfere with the melanogenesis pathway by inhibiting tyrosinase, a key enzyme in this pathway .
Pharmacokinetics
A related compound, pterostilbene, has been shown to have high oral bioavailability and wide tissue distribution . Pterostilbene, a dimethoxy analog of resveratrol, demonstrated greater bioavailability and total plasma levels of both the parent compound and metabolites than resveratrol .
Result of Action
Similar compounds have been reported to exhibit significant anti-tyrosinase activities, which could potentially lead to a reduction in melanin production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 3,5-dimethoxybenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzylidene derivatives depending on the reagents used.
科学研究应用
N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonohydrazide group.
3,5-dimethoxybenzylidene hydrazones: Compounds with similar benzylidene and hydrazone groups but different substituents.
Uniqueness
N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide is unique due to the presence of both methoxy groups and a sulfonohydrazide group, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
属性
IUPAC Name |
N-[(E)-(3,5-dimethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12-4-6-16(7-5-12)23(19,20)18-17-11-13-8-14(21-2)10-15(9-13)22-3/h4-11,18H,1-3H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBBMYIHQHIDEB-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2922213.png)
![4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(1H-pyrrol-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2922215.png)
![5-Ethyl-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B2922217.png)
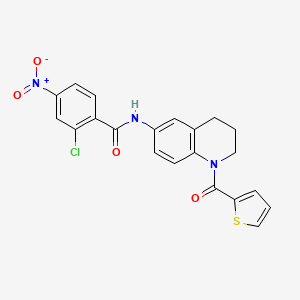

![1'-(3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2922220.png)
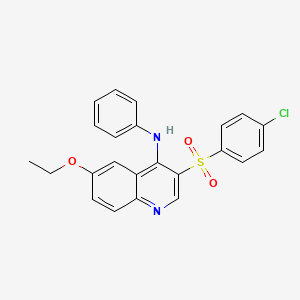
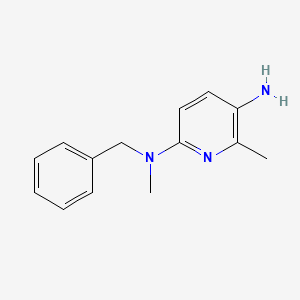
![N-(4-methyl-1,3-thiazol-2-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide](/img/structure/B2922225.png)
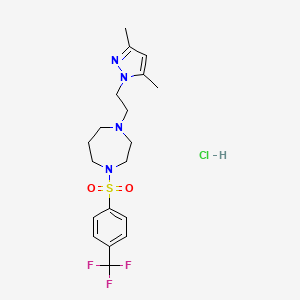
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-5-nitro-3a,7a-dihydro-1-benzothiophene-2-carboxamide](/img/structure/B2922228.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(pyridin-3-yl)acetamide](/img/structure/B2922229.png)
![2-(3-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2922230.png)

